Selectivity Profile Inferred from Class-Level MRE11 Nuclease Inhibition Data
The compound is a member of a patented class of MRE11 nuclease inhibitors [1]. Class-level data for closely related, structurally defined inhibitors MU147 and MU1409 show specific inhibition of MRE11 nuclease with IC50 values of 25.3 µM and 12.1 µM, respectively [2]. These advanced leads also exhibit functional selectivity, inhibiting MRE11-dependent DNA repair without impairing ATM kinase activation [2]. This suggests that the core benzodioxane-thiazole scaffold of CAS 888410-64-8 can be optimized for target engagement and functional selectivity, a characteristic not automatically conferred to other nuclease inhibitor scaffolds.
| Evidence Dimension | MRE11 Nuclease Inhibition and Functional Selectivity |
|---|---|
| Target Compound Data | No direct IC50 data available. Compound is a structural analog within the same patent family. |
| Comparator Or Baseline | MU147 (IC50 = 25.3 µM) and MU1409 (IC50 = 12.1 µM) are characterized inhibitors from the same chemical class. The known tool compound mirin is a weaker, less specific inhibitor [2]. |
| Quantified Difference | Not quantifiable for the specific compound. Class leaders MU147 and MU1409 demonstrate significantly higher potency and specificity than the baseline inhibitor mirin. |
| Conditions | In vitro biochemical MRE11 nuclease assay; cellular assays for ATM activation and homologous recombination. |
Why This Matters
Establishes the compound's core scaffold within a proven, target-engaged chemical space, differentiating it from inactive or non-selective nuclease inhibitors.
- [1] Paruch, K., Carbain, B. J.-P., Havel, Š., et al. Substituted propanamides as inhibitors of nucleases. U.S. Patent No. 11,453,663, issued September 27, 2022. View Source
- [2] Nikulenkov, F., Carbain, B. J.-P., Biswas, R., et al. Discovery of new inhibitors of nuclease MRE11. European Journal of Medicinal Chemistry, 2025. View Source
